p-Tolyl chloroformate

Description

BenchChem offers high-quality p-Tolyl chloroformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Tolyl chloroformate including the price, delivery time, and more detailed information at info@benchchem.com.

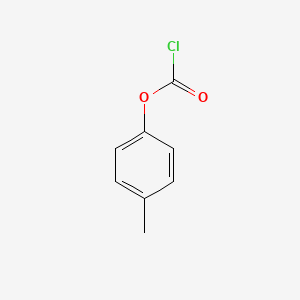

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFZPIYYMJUNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80918199 | |

| Record name | 4-Methylphenyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80918199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-62-2, 52286-75-6 | |

| Record name | Carbonochloridic acid, 4-methylphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Tolyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052286756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylphenyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80918199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tolyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-tolyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to p-Tolyl Chloroformate

This guide provides a comprehensive technical overview of p-Tolyl Chloroformate, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core properties, reactivity, applications, and safety protocols, grounding all claims in authoritative data.

Core Chemical Identity and Properties

p-Tolyl chloroformate, also known as 4-methylphenyl chloroformate, is a key aryl chloroformate used in various chemical transformations.[1][2] Its utility stems from the reactive chloroformate group attached to a tolyl moiety, which modulates its reactivity and stability.

Key Identifiers and Physicochemical Data

A summary of the essential properties of p-Tolyl Chloroformate is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 937-62-2 | [1][3][4][5] |

| Molecular Formula | C₈H₇ClO₂ | [3][4][6] |

| Molecular Weight | 170.59 g/mol | [1][3][7][8] |

| Appearance | Clear, colorless liquid | [4][6][7] |

| Density | 1.188 g/mL at 25 °C | [1][7] |

| Boiling Point | 99.5 °C at 20 mmHg | [1][5][7] |

| Refractive Index | n20/D 1.5099 | [1] |

| Flash Point | 86 °C (186.8 °F) - closed cup | [1][9] |

| Solubility | Reacts with water. Soluble in common organic solvents. | |

| Storage | Store at 2-8°C under an inert atmosphere. | [1][7] |

Reactivity and Mechanistic Considerations

Chloroformates are acyl chlorides of carbonic acid monoesters and, as such, are highly reactive electrophiles.[10] The carbonyl carbon in p-tolyl chloroformate is susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and carboxylic acids.[10]

The presence of the p-tolyl group influences the reactivity. The methyl group is weakly electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to phenyl chloroformate. However, the phenoxide is an excellent leaving group, ensuring that reactions proceed efficiently. The primary reaction mechanism is nucleophilic acyl substitution.

// Nodes reagents [label="p-Tolyl Chloroformate\n+ Nucleophile (e.g., R-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; products [label="Carbamate Product\n+ HCl", fillcolor="#34A853", fontcolor="#FFFFFF"]; base [label="Base (e.g., Pyridine, Et₃N)\n(HCl Scavenger)", shape=cylinder, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges reagents -> intermediate [label="Nucleophilic Attack"]; intermediate -> products [label="Elimination of Cl⁻"]; products -> base [style=dashed, arrowhead=none, label="Byproduct"]; base -> reagents [style=dashed, label="Required for reaction"];

} dot Caption: General mechanism for carbamate formation.

Core Application: Synthesis of Carbamates

A primary application of p-tolyl chloroformate is in the protection of primary and secondary amines by converting them into stable carbamates.[10][11] Carbamates are crucial functional groups in pharmaceuticals, acting as bioisosteres for amide bonds to improve metabolic stability or serving as key pharmacophores.[11]

The reaction involves the nucleophilic attack of the amine on the chloroformate, typically in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct.[10]

Field-Proven Experimental Protocol: Synthesis of a Tolyl Carbamate

This protocol outlines a reliable, self-validating method for the synthesis of a carbamate from a primary amine.

Materials:

-

Primary amine (1.0 equiv)

-

p-Tolyl chloroformate (1.05 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine (1.1 equiv)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon line

Step-by-Step Methodology:

-

Inert Atmosphere: Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar). This is critical to prevent hydrolysis of the highly moisture-sensitive p-tolyl chloroformate.

-

Reagent Dissolution: Dissolve the primary amine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermic reaction and minimize side-product formation.

-

Slow Addition: Add p-tolyl chloroformate (1.05 equiv), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 15-20 minutes. A precipitate of triethylammonium chloride will form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the pure tolyl carbamate.

// Nodes A [label="Setup\n(Dry flask, inert atm)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Dissolve Amine & Base\nin Anhydrous Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Cool to 0 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Add p-Tolyl Chloroformate\n(Dropwise)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Reaction & Monitoring\n(Stir at RT, TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Aqueous Work-up\n(Wash, Dry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Purification\n(Chromatography/Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Pure Carbamate", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } dot Caption: Experimental workflow for carbamate synthesis.

Safety, Handling, and Storage

p-Tolyl chloroformate is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood.

Hazard Identification:

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][8][9]

-

Corrosivity: Causes severe skin burns and eye damage.[1][8][9]

-

Reactivity: Reacts with water, releasing toxic gases. It is moisture-sensitive.[10]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][9]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure all skin is covered.[1][7][9]

-

Respiratory Protection: Use a suitable respirator with a type ABEK (EN14387) filter if ventilation is inadequate.[1]

First Aid Measures:

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[7][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Storage and Handling:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and oxidizing agents.[1][7]

-

Recommended storage temperature is between 2-8°C.[1]

-

Handle under an inert gas like nitrogen or argon.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of p-tolyl chloroformate.

-

¹H NMR: Spectral data available from sources like Sigma-Aldrich confirms the expected aromatic protons of the tolyl group and the methyl singlet.[8]

-

¹³C NMR: The carbon spectrum shows characteristic peaks for the aromatic carbons, the methyl carbon, and the highly deshielded carbonyl carbon.[8]

-

IR Spectroscopy: The infrared spectrum will show a strong, characteristic C=O stretching band for the chloroformate group, typically around 1770-1790 cm⁻¹. Conformance to a reference spectrum is a key quality control check.[4][6]

References

-

p-Tolyl chloroformate. (n.d.). Chemical-Suppliers.com. Retrieved January 3, 2026, from [Link]

-

p-Tolyl chloroformate, 97%. (n.d.). Scientific Laboratory Supplies. Retrieved January 3, 2026, from [Link]

-

p-Tolyl chloroformate SDS. (n.d.). SDS Manager. Retrieved January 3, 2026, from [Link]

-

p-Tolyl chloroformate. (n.d.). PubChem, National Institutes of Health. Retrieved January 3, 2026, from [Link]

-

A practical synthesis of carbamates using an 'in-situ' generated polymer-supported chloroformate. (2004). ElectronicsAndBooks.com. Retrieved January 3, 2026, from [Link]

-

Chloroformate. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

Synthesis of carbamates 7–9. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Preparation of Carbamates. (n.d.). Bio-protocol. Retrieved January 3, 2026, from [Link]

-

P-TOLYL CHLOROFORMATE CAS#: 937-62-2. (n.d.). ChemWhat. Retrieved January 3, 2026, from [Link]

Sources

- 1. p-Tolyl chloroformate 97 937-62-2 [sigmaaldrich.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. scbt.com [scbt.com]

- 4. p-Tolyl chloroformate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. P-TOLYL CHLOROFORMATE CAS#: 937-62-2 [chemicalbook.com]

- 6. p-Tolyl chloroformate, 97% | Fisher Scientific [fishersci.ca]

- 7. p-Tolyl chloroformate | CAS 937-62-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. p-Tolyl chloroformate | C8H7ClO2 | CID 70304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 氯甲酸对甲苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Chloroformate - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

p-Tolyl Chloroformate: A Technical Guide for Advanced Synthesis

This guide provides an in-depth technical overview of p-Tolyl Chloroformate (also known as 4-methylphenyl chloroformate), a versatile reagent pivotal in modern organic synthesis, particularly within pharmaceutical and agrochemical research and development. This document is structured to deliver not just procedural steps but also the underlying chemical principles and strategic considerations essential for its effective and safe utilization by researchers, chemists, and drug development professionals.

Core Molecular Identity and Physicochemical Profile

p-Tolyl chloroformate is an aryl chloroformate ester. Structurally, it consists of a chloroformyl group (-COCl) attached to the oxygen atom of p-cresol (4-methylphenol). This arrangement renders the carbonyl carbon highly electrophilic, making it an excellent reagent for introducing the p-tolyloxycarbonyl group into various molecules.

The presence of the electron-donating methyl group in the para position of the phenyl ring subtly modulates the reactivity of the chloroformate compared to the unsubstituted phenyl chloroformate. This nuance is critical in complex, multi-step syntheses where fine-tuning reagent reactivity is paramount for achieving high selectivity and yield.

Chemical Structure

The molecular structure of p-Tolyl Chloroformate is depicted below. The key reactive site is the carbonyl carbon, which is susceptible to nucleophilic attack.

Caption: Molecular structure of p-Tolyl Chloroformate.

Key Physicochemical and Identification Data

The fundamental properties of p-Tolyl Chloroformate are summarized in the table below for quick reference. These data are critical for experimental design, safety assessments, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇ClO₂ | [1],[2] |

| Molecular Weight | 170.59 g/mol | [1],[3] |

| CAS Number | 937-62-2 | [3] |

| Appearance | Clear, colorless liquid | [4] |

| Density | 1.188 g/mL at 25 °C | [3] |

| Boiling Point | 99.5 °C at 20 mmHg | [3] |

| Flash Point | 86 °C (186.8 °F) - closed cup | [3] |

| Refractive Index (n20/D) | 1.5099 | [3] |

| SMILES String | Cc1ccc(OC(Cl)=O)cc1 | [3] |

| InChI Key | XOFZPIYYMJUNRG-UHFFFAOYSA-N | [5] |

Synthesis and Core Reactivity

Synthesis of p-Tolyl Chloroformate

The industrial synthesis of aryl chloroformates like p-Tolyl Chloroformate traditionally involves the reaction of the corresponding phenol with phosgene (COCl₂) or a phosgene equivalent such as diphosgene or triphosgene.[6]

Reaction: p-Cresol + COCl₂ → p-Tolyl Chloroformate + HCl

This process must be conducted with extreme caution due to the high toxicity of phosgene.[7] The reaction is typically performed in an inert solvent, and a base may be used to scavenge the HCl byproduct. More modern approaches focus on "photo-on-demand" synthesis, where chloroform is photochemically converted to phosgene in situ, minimizing the risks associated with storing and handling bulk phosgene.

Fundamental Reactivity: Nucleophilic Acyl Substitution

The utility of p-Tolyl Chloroformate stems from its reactivity as an acylating agent in nucleophilic acyl substitution reactions. The chloride ion is an excellent leaving group, facilitating the attack of various nucleophiles on the electrophilic carbonyl carbon. This core reactivity is the foundation for its application in forming stable carbamate and carbonate linkages.

Caption: General mechanism for nucleophilic acyl substitution.

-

Reaction with Amines: Primary and secondary amines react readily with p-Tolyl Chloroformate to form stable N-substituted carbamates. This is arguably its most significant application in drug development.[1]

-

Reaction with Alcohols: Alcohols react to form carbonates. This can be used to create prodrugs of alcohols or phenols.

-

Hydrolysis: The reagent is sensitive to moisture and will hydrolyze in the presence of water to form p-cresol, carbon dioxide, and hydrochloric acid. This necessitates handling under anhydrous conditions.

Applications in Drug Development and Synthesis

The carbamate functional group is a cornerstone of modern medicinal chemistry, valued for its high stability and its ability to act as a bioisostere for amide bonds.[1][8] p-Tolyl Chloroformate serves as a key reagent for installing the p-tolyloxycarbonyl moiety, which can function either as a stable component of a final active pharmaceutical ingredient (API) or as a protecting group for amines during a synthetic sequence.[8]

Carbamate Formation in APIs

Many therapeutic agents contain a carbamate group that is integral to their pharmacophore, responsible for binding to biological targets.[8] For example, acetylcholinesterase inhibitors like Rivastigmine feature a carbamate moiety essential for their mechanism of action.[2] While specific syntheses of Rivastigmine often employ N,N-disubstituted carbamoyl chlorides, the fundamental reaction principle involves forming a carbamate by reacting a phenol with an activated carbonyl species.[2] Reagents like p-Tolyl Chloroformate are ideal for analogous transformations where an aryl carbamate is desired.

Amine Protection in Multi-Step Synthesis

In the synthesis of complex molecules like peptides or alkaloids, it is often necessary to temporarily block the nucleophilicity of an amine group to prevent unwanted side reactions. Carbamates are among the most widely used amine protecting groups.[9] The p-tolyloxycarbonyl group can be installed using p-Tolyl Chloroformate and later removed under specific conditions, allowing the synthesis to proceed selectively. The choice between different chloroformates (e.g., benzyl, t-butyl, p-tolyl) allows chemists to devise orthogonal protection strategies, where one protecting group can be removed without affecting others.[9]

Experimental Protocol: General Synthesis of an Aryl Carbamate

This protocol provides a self-validating, step-by-step methodology for the synthesis of a carbamate from a primary or secondary amine using p-Tolyl Chloroformate.

Causality and Trustworthiness: Each step is designed to ensure safety, maximize yield, and guarantee purity. The use of an inert atmosphere is critical to prevent hydrolysis of the moisture-sensitive chloroformate.[3] The inclusion of a non-nucleophilic base is essential to neutralize the HCl byproduct, which would otherwise form a non-reactive ammonium salt with the starting amine. The workup procedure is designed to efficiently remove byproducts and unreacted starting materials.

Workflow Diagram

Caption: Experimental workflow for carbamate synthesis.

Step-by-Step Methodology

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the amine substrate (1.0 equiv.) and a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

Base Addition: Add a non-nucleophilic organic base, such as triethylamine or diisopropylethylamine (1.1-1.2 equiv.), to the solution.

-

Cooling: Cool the stirred mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side-product formation.

-

Reagent Addition: Add p-Tolyl Chloroformate (1.05 equiv.), either neat or dissolved in a small amount of the reaction solvent, dropwise to the cold amine solution over 10-15 minutes. Maintain the internal temperature below 5 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Quenching: Once complete, carefully quench the reaction by adding saturated aqueous ammonium chloride solution or water.

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (e.g., 2 x 25 mL of DCM).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the pure carbamate.[10]

Safety, Handling, and Storage

p-Tolyl Chloroformate is a hazardous chemical that requires strict safety protocols. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[3][11]

-

Signal Word: Danger[3]

-

GHS Hazard Codes: H301, H311, H331, H314[3]

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles along with a full face shield.[3]

-

Handling: Use only under an inert atmosphere (nitrogen or argon) as the compound is moisture-sensitive.[12] Avoid inhalation of vapors. Ensure all equipment is properly grounded to prevent static discharge.[7]

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, typically at refrigerator temperatures (2-8°C).[3] Store away from incompatible materials such as strong oxidizing agents, alkalis, alcohols, and amines.[7]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Unused reagent can be slowly quenched by adding it to a stirred solution of sodium carbonate.

References

-

Chemical Suppliers. (n.d.). p-Tolyl chloroformate | CAS 937-62-2. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). p-Tolyl chloroformate. Retrieved January 3, 2026, from [Link]

-

PubMed. (2007). [Synthesis of S-(+)-rivastigmine hydrogentartrate]. Nan Fang Yi Ke Da Xue Xue Bao. Retrieved January 3, 2026, from [Link]

-

Organic Syntheses. (n.d.). General Procedure for Workup and Purification. This is a representative procedure. Retrieved January 3, 2026, from [Link]

-

VanDeMark Chemical. (n.d.). n-Pentyl Chloroformate Safety and Handling. This provides general safety information for chloroformates. Retrieved January 3, 2026, from [Link]

-

Journal of Medicinal Chemistry via PubMed Central. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate. Retrieved January 3, 2026, from [Link]

- Google Patents. (n.d.). Method for preparing hydroxyaromatic chloroformates.

-

Amerigo Scientific. (n.d.). p-Tolyl chloroformate (97%). Retrieved January 3, 2026, from [Link]

-

ChemWhat. (n.d.). P-TOLYL CHLOROFORMATE CAS#: 937-62-2. Retrieved January 3, 2026, from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved January 3, 2026, from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. [Synthesis of S-(+)-rivastigmine hydrogentartrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. WO2007126217A1 - Process for preparing tolterodine or its salt and synthetic intermediate - Google Patents [patents.google.com]

- 6. ES2240377T3 - SYNTHESIS PROCEDURE OF ALIFATIC, CHLORALIFATIC OR ARALIFATIC CHLOROPHORMIATES. - Google Patents [patents.google.com]

- 7. WO2000051964A1 - Method for preparing hydroxyaromatic chloroformates - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. EP2060559A1 - Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. EP2545024A1 - Short synthesis of tolterodine, intermediates and metabolites - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Reactivity of p-Tolyl Chloroformate

This guide provides a comprehensive overview of p-Tolyl chloroformate, a versatile reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, and practical applications of this compound, underpinned by established scientific principles and field-proven insights.

Introduction: The Chemical Identity and Significance of p-Tolyl Chloroformate

p-Tolyl chloroformate, also known as 4-methylphenyl chloroformate, is an important aryl chloroformate with the chemical formula C8H7ClO2.[1][2][3][4][5] It presents as a clear, colorless liquid and is recognized for its utility as a reagent in a variety of chemical transformations.[2][3][6] Its significance in organic chemistry, particularly in the pharmaceutical and agrochemical industries, stems from its ability to introduce the p-tolyloxycarbonyl moiety into molecules, a key step in the synthesis of carbamates, carbonates, and other valuable compounds.[7][8][9]

Physicochemical Properties of p-Tolyl Chloroformate:

| Property | Value | Source(s) |

| CAS Number | 937-62-2 | [1][2][3][4] |

| Molecular Weight | 170.59 g/mol | [1][2][4][5] |

| Density | 1.188 g/mL at 25 °C | [1][2][10] |

| Boiling Point | 99.5 °C at 20 mmHg | [2][10] |

| Refractive Index | n20/D 1.5099 | [10] |

| Flash Point | 86 °C (closed cup) | [1] |

| Storage | 2-8°C, under inert gas | [1][2][6][10] |

Synthesis of p-Tolyl Chloroformate: Methodologies and Mechanistic Rationale

The synthesis of p-tolyl chloroformate is primarily achieved through the reaction of p-cresol with a phosgene equivalent. The choice of phosgenating agent is a critical consideration, balancing reactivity with safety and handling concerns.

The Phosgene-Based Approach: The Industrial Standard

Historically, the direct reaction of p-cresol with phosgene gas has been the predominant industrial method. This process, while efficient, involves the use of highly toxic and gaseous phosgene, necessitating stringent safety protocols and specialized equipment.[9][11]

The reaction proceeds via a nucleophilic attack of the phenoxide, generated in situ from p-cresol and a base, on the electrophilic carbonyl carbon of phosgene.

Triphosgene: A Safer Laboratory-Scale Alternative

In a laboratory setting, the use of triphosgene (bis(trichloromethyl) carbonate) has become the preferred method for synthesizing chloroformates due to its solid, crystalline nature, which significantly mitigates the handling risks associated with gaseous phosgene.[7][9][11] Triphosgene acts as a phosgene source, decomposing in the presence of a catalyst or nucleophile to generate phosgene in situ.[9][12]

Conceptual Workflow for Triphosgene-Based Synthesis:

Caption: Synthesis of p-Tolyl Chloroformate using Triphosgene.

Detailed Experimental Protocol (Illustrative):

-

Inert Atmosphere: An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of p-cresol in an anhydrous, inert solvent (e.g., toluene or dichloromethane).

-

Base Addition: The solution is cooled to 0°C in an ice bath, and a suitable base (e.g., triethylamine or pyridine) is added dropwise to act as an HCl scavenger.[8]

-

Triphosgene Addition: A solution of triphosgene (approximately 0.34-0.5 equivalents relative to the alcohol) in the same solvent is added slowly via the dropping funnel, maintaining the temperature at 0°C.[7] The reaction is typically stirred for several hours at this temperature, followed by warming to room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is quenched with water or a dilute acid solution. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

-

Purification: The solvent is removed under reduced pressure, and the crude p-tolyl chloroformate is purified by vacuum distillation to yield the final product as a colorless liquid.

The Reactive Landscape of p-Tolyl Chloroformate

The high electrophilicity of the carbonyl carbon in p-tolyl chloroformate makes it a prime target for a wide array of nucleophiles.[8] The reactivity is analogous to that of acyl chlorides, and the reactions generally proceed via a nucleophilic acyl substitution mechanism.[13]

Reactions with Amines: Formation of Carbamates

The reaction of p-tolyl chloroformate with primary or secondary amines is a robust and widely employed method for the synthesis of p-tolyloxycarbonyl-protected amines (carbamates).[8][13] This transformation is of paramount importance in peptide synthesis and for the installation of amine protecting groups.[8]

Mechanism of Carbamate Formation:

Caption: Mechanism of Carbamate Formation.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[8] The kinetics and mechanism of the aminolysis of aryl chloroformates have been studied, with evidence suggesting a concerted displacement mechanism or a two-step addition-elimination pathway depending on the specific reactants and conditions.[14][15][16]

Reactions with Alcohols and Phenols: Synthesis of Carbonates

In a similar fashion, p-tolyl chloroformate reacts with alcohols or phenols to yield unsymmetrical carbonate esters.[8][13] This reaction is also typically performed in the presence of a base like pyridine or a tertiary amine.[8]

General Reaction Scheme:

p-Tolyl-O(CO)Cl + R'OH → p-Tolyl-O(CO)OR' + HCl[13]

This reaction is a valuable tool for synthesizing a diverse range of carbonate esters, which have applications as solvents and intermediates in the synthesis of polymers and pharmaceuticals.[7]

Other Nucleophilic Reactions

p-Tolyl chloroformate can also react with other nucleophiles, such as:

-

Thiols: to form thiocarbonates.

-

Carboxylic acids: to form mixed anhydrides, which are useful activating agents in peptide synthesis.[8][13]

Applications in Drug Development and Organic Synthesis

The unique reactivity of p-tolyl chloroformate has led to its widespread use in several areas of chemical research and development.

Amine Protection in Multistep Synthesis

The p-tolyloxycarbonyl group can serve as a protecting group for amines. While not as common as the Boc or Cbz groups, it offers alternative deprotection conditions, which can be advantageous in complex synthetic sequences.

Synthesis of Biologically Active Molecules

p-Tolyl chloroformate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its ability to readily form carbamate and carbonate linkages makes it an essential reagent for constructing the core scaffolds of many bioactive molecules. For instance, it has been used in the synthesis of compounds with potential antiplasmodial activity.[17]

Derivatization Agent in Analytical Chemistry

Chloroformates, in general, are utilized as derivatizing agents in chromatography.[13] They react with polar compounds containing hydroxyl or amino groups, converting them into less polar and more volatile derivatives that are more amenable to analysis by gas chromatography-mass spectrometry (GC-MS).[13]

Safety and Handling Considerations

p-Tolyl chloroformate is a hazardous substance and must be handled with appropriate safety precautions.[2][9]

-

Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[2][5]

-

Corrosivity: It causes severe skin burns and eye damage.[2][5]

-

Handling: All manipulations should be performed in a well-ventilated fume hood.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[9]

-

Storage: It should be stored in a cool, dry place (2-8°C) under an inert atmosphere, as it is sensitive to moisture.[1][2][6][10]

Conclusion

p-Tolyl chloroformate is a valuable and versatile reagent in the arsenal of the modern organic chemist. Its synthesis, particularly via the safer triphosgene route, is well-established. Its predictable reactivity with a wide range of nucleophiles allows for the efficient construction of carbamates, carbonates, and other important functional groups. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective utilization in research and development, particularly in the synthesis of novel therapeutic agents.

References

- Process for preparing alkyl/aryl chloroformates. (n.d.). Google Patents.

- Chloroformates in Organic Synthesis: A Comprehensive Technical Guide. (n.d.). Benchchem.

- p-Tolyl chloroformate | 937-62-2 | AAA93762. (n.d.). Biosynth.

- p-Tolyl chloroformate 97 937-62-2. (n.d.). Sigma-Aldrich.

- Nucleophilic substitution reactions of phenyl chloroformates. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- (PDF) Phosgenation Reactions with Phosgene from Triphosgene. (n.d.). ResearchGate.

- Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity of Triphosgene, Diphosgene, and Phosgene with Methanol1. (n.d.).

- Nucleophilic substitutions in carbonic acid derivatives. Part I. Kinetics and mechanisms of the reaction of ethyl chloroformate with substituted anilines. (n.d.). Journal of the Chemical Society B - RSC Publishing.

- p-Tolyl chloroformate SDS. (n.d.).

- Application Notes and Protocols for the Use of Bis(trichloromethyl) Disulfide (Triphosgene) as a Phosgene Substitute in Research. (n.d.). Benchchem.

- Chloroformate. (n.d.). Wikipedia.

- p-Tolyl chloroformate | CAS 937-62-2. (n.d.). Chemical-Suppliers.

- Method for continuous flow synthesis of chloroformate compound. (n.d.). Google Patents.

- P-TOLYL CHLOROFORMATE CAS#: 937-62-2. (n.d.). ChemicalBook.

- p-Tolyl chloroformate, 97% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.). thermofisher.com.

- p-Tolyl chloroformate 97 937-62-2. (n.d.). Sigma-Aldrich.

- Pentyl chloroformate. (n.d.). Synquest Labs.

- Concerning the Two Reaction Channels for the Solvolyses of Ethyl Chloroformate and Ethyl Chlorothioformate. (n.d.). American Chemical Society.

- The Role of Pentyl Chloroformate in Organic Synthesis: A Chemist's Perspective. (n.d.).

- p-Tolyl chloroformate, 97% | 328758-5G | SIGMA-ALDRICH. (n.d.). Scientific Laboratory Supplies.

- An oven-dried 1-L, one-necked round-bottomed flask fitted with a 4 x 2 cm egg-shaped stir bar is cooled under a stream of nitrogen. (n.d.). Organic Syntheses Procedure.

- p-Tolyl chloroformate | CAS 937-62-2 | SCBT. (n.d.). Santa Cruz Biotechnology.

- p-Tolyl chloroformate 97 937-62-2. (n.d.). Sigma-Aldrich.

- p-Tolyl chloroformate (937-62-2, 52286-75-6). (n.d.). Chemchart.

- p-Tolyl chloroformate | C8H7ClO2 | CID 70304. (n.d.). PubChem - NIH.

- p-CRESOL. (n.d.). Organic Syntheses Procedure.

- Structure–reactivity correlations in the aminolysis of aryl chloroformates. (n.d.). ResearchGate.

- p-Cresol. (n.d.). Wikipedia.

- Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. (n.d.). Frontiers.

- Application Notes and Protocols for the Derivatization of Alcohols with Vinyl Chloroformate. (n.d.). Benchchem.

- Pentyl chloroformate | C6H11ClO2 | CID 69489. (n.d.). PubChem.

- Production of para-cresol. (n.d.). Google Patents.

- Introduction to the Phosgenation Process for Amine--Basic Principles. (n.d.). Sabtech Machine.

- Chloroformate-Mediated Ring Cleavage of Indole Alkaloids Leads to Re-engineered Antiplasmodial Agents. (n.d.). PMC - PubMed Central.

- Preparation of amides. (n.d.). Google Patents.

- p-Tolyl chloroformate | CAS 937-62-2 | SCBT. (n.d.). Santa Cruz Biotechnology.

- Synthesis and crystal structure of chloro(p-toluidine)[4-(p-tolyl)imino-2-pentanone-3-oximato]- palladium(II), PdCl(p-CH3C6H4NH2)(p-CH3C6H4-iai). (n.d.). ResearchGate.

Sources

- 1. p-Tolyl chloroformate | 937-62-2 | AAA93762 | Biosynth [biosynth.com]

- 2. p-Tolyl chloroformate | CAS 937-62-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. p-Tolyl chloroformate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. p-Tolyl chloroformate | C8H7ClO2 | CID 70304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. P-TOLYL CHLOROFORMATE CAS#: 937-62-2 [chemicalbook.com]

- 7. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. Chloroformate - Wikipedia [en.wikipedia.org]

- 14. Nucleophilic substitution reactions of phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. Nucleophilic substitutions in carbonic acid derivatives. Part I. Kinetics and mechanisms of the reaction of ethyl chloroformate with substituted anilines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Chloroformate-Mediated Ring Cleavage of Indole Alkaloids Leads to Re-engineered Antiplasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of p-Tolyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and drug development, the mastery of reactive reagents is paramount. Among these, p-Tolyl Chloroformate (CAS 937-62-2) stands out as a versatile yet hazardous compound, demanding a rigorous and informed approach to its handling. This guide, moving beyond the standard safety data sheet (SDS), offers a deep dive into the chemical's reactivity, providing field-proven protocols and a framework for its safe integration into the research and development workflow. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, safety-first methodologies.

Understanding the Inherent Reactivity of p-Tolyl Chloroformate

p-Tolyl chloroformate is an aryl chloroformate, a class of compounds characterized by a highly electrophilic carbonyl carbon. This inherent reactivity is the cornerstone of its utility in synthesis, primarily for the introduction of the tolyloxycarbonyl protecting group to amines, alcohols, and other nucleophiles. However, this same reactivity is the source of its significant hazards.

The primary reactive pathways of concern are:

-

Hydrolysis: p-Tolyl chloroformate reacts readily with water and moisture, including atmospheric humidity, to produce p-cresol, hydrochloric acid (HCl), and carbon dioxide. This reaction is exothermic and the generation of corrosive HCl gas presents a significant inhalation hazard.[1][2] The rate of hydrolysis for aryl chloroformates is generally slower than that of lower alkyl chloroformates, but it is still a critical consideration for storage and handling.[1]

-

Reaction with Nucleophiles: As a potent acylating agent, it will react exothermically with a wide range of nucleophiles. This includes alcohols, amines, and thiols.[3] Uncontrolled reactions can lead to rapid heat and gas evolution, posing a risk of pressure buildup in sealed vessels.

-

Thermal Decomposition: At elevated temperatures (studies show decomposition occurs between 430-480°C in the gas phase), p-tolyl chloroformate undergoes thermal decomposition.[4][5] This is a complex process that does not simply result in the loss of CO2. The primary decomposition products are p-chlorotoluene and 2-chloro-4-methylphenol, along with carbon dioxide (CO2) and carbon monoxide (CO).[4] The formation of these toxic and chlorinated byproducts underscores the need to avoid overheating.

Hazard Profile and GHS Classification

A comprehensive understanding of the hazard profile is non-negotiable. The Globally Harmonized System (GHS) provides a clear and concise summary of the risks associated with p-Tolyl Chloroformate.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

Data sourced from multiple chemical suppliers.[6]

A critical, and often underappreciated, hazard of chloroformates is the potential for delayed-onset pulmonary edema following inhalation.[1] Initial symptoms may be mild, but can progress to severe respiratory distress hours after exposure. Any inhalation exposure should be treated as a serious medical event.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the high toxicity and reactivity of p-tolyl chloroformate, a robust combination of engineering controls and personal protective equipment is mandatory.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of p-tolyl chloroformate, from weighing and transferring to its use in reactions and subsequent quenching, must be performed within a properly functioning chemical fume hood. The fume hood serves to:

-

Contain and exhaust toxic and corrosive vapors (HCl).

-

Provide a physical barrier in the event of a splash or uncontrolled reaction.

Verify the fume hood's certification and airflow before commencing any work.

Personal Protective Equipment (PPE)

Your PPE is the last line of defense. The following must be worn at all times when handling p-tolyl chloroformate:

-

Eye and Face Protection: Safety goggles in combination with a face shield are required. Standard safety glasses are insufficient to protect against splashes.

-

Gloves: Chemical-resistant gloves are essential. Nitrile gloves may be suitable for incidental contact, but for extended handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure that it is worn over long-sleeved clothing.

-

Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Step-by-Step Protocols for Safe Handling

The following protocols are designed to minimize exposure and mitigate risks during common laboratory manipulations of p-tolyl chloroformate.

Protocol for Weighing and Transferring Liquid p-Tolyl Chloroformate

Objective: To accurately weigh and transfer the reagent while maintaining containment and preventing exposure.

Methodology:

-

Preparation:

-

Ensure all necessary equipment (glassware, syringes, needles, septa) is oven-dried to remove any residual moisture.

-

Assemble the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Place a beaker containing a suitable quenching agent (e.g., isopropanol) in the fume hood for immediate access.

-

-

Weighing:

-

Tare a clean, dry, sealed vessel (e.g., a small round-bottom flask with a septum-capped sidearm) on an analytical balance.

-

Inside the fume hood, use a dry, gas-tight syringe to carefully draw the required volume of p-tolyl chloroformate from the supplier bottle. To prevent pressure changes, it is advisable to use a needle connected to an inert gas line to backfill the supplier bottle as you withdraw the liquid.

-

Quickly and carefully transfer the liquid into the tared vessel and seal it.

-

Wipe the outside of the vessel with a cloth lightly dampened with an inert solvent (like hexane) to remove any external contamination before moving it to the balance.

-

Reweigh the sealed vessel to obtain the precise mass of the transferred liquid.

-

-

Transfer to Reaction:

-

The p-tolyl chloroformate can then be transferred from the weighed vessel to the reaction flask via a cannula or syringe under a positive pressure of inert gas.

-

Protocol for Reaction Quenching and Waste Neutralization

Objective: To safely neutralize unreacted p-tolyl chloroformate and associated acidic byproducts.

Methodology:

-

Initial Quench (Alcohol):

-

Cool the reaction mixture in an ice bath.

-

Slowly and dropwise, add a suitable alcohol, such as isopropanol , to the cooled reaction mixture with vigorous stirring. A safe starting point is to use at least 1.5 molar equivalents relative to the initial amount of p-tolyl chloroformate. Isopropanol is less reactive with the chloroformate than water, allowing for a more controlled quench.

-

-

Secondary Quench (Aqueous Base):

-

Once the initial exothermic reaction from the alcohol quench has subsided, slowly add a dilute aqueous solution of a weak base, such as 1 M sodium bicarbonate (NaHCO₃).

-

Caution: This will generate CO₂ gas. The addition must be slow and controlled to avoid excessive foaming and pressure buildup.

-

-

Final Neutralization and Disposal:

-

After the gas evolution has ceased, check the pH of the aqueous layer to ensure it is neutral or slightly basic.

-

The neutralized mixture can then be separated, and the aqueous and organic layers disposed of in appropriately labeled hazardous waste containers.

-

Emergency Response: A Structured Approach

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response

-

Small Spill (in fume hood):

-

Alert colleagues in the immediate area.

-

Contain the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

-

Carefully scoop the absorbent material into a designated hazardous waste container.

-

Decontaminate the area with a suitable solution (e.g., 10% sodium bicarbonate solution), followed by a soap and water wash.

-

-

Large Spill (or any spill outside a fume hood):

-

Evacuate the laboratory immediately and alert others.

-

Activate the nearest fire alarm if there is any risk of fire.

-

Contact your institution's emergency response team.

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

Exposure Response

-

Inhalation: Move the affected person to fresh air immediately. Seek immediate medical attention. Be prepared to inform medical personnel about the risk of delayed pulmonary edema.[1]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visualizing Safe Workflow and Emergency Decisions

To further clarify the critical decision points in handling p-tolyl chloroformate, the following diagrams illustrate the recommended workflows.

Caption: A logical workflow for the safe handling of p-Tolyl Chloroformate.

Caption: A decision tree for emergency response to a p-Tolyl Chloroformate incident.

Conclusion

p-Tolyl chloroformate is a powerful tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to its hazardous nature. By embracing a culture of safety, understanding the chemical's reactivity, and adhering to rigorous handling protocols, researchers can confidently and safely leverage this reagent to advance the frontiers of drug discovery and development. This guide serves not as a replacement for institutional safety policies and training, but as a detailed supplement to foster a deeper, more intuitive understanding of how to work safely with this challenging yet valuable compound.

References

-

Lezama, J., & Chuchani, G. (2015). Kinetic and Mechanisms of the Homogeneous, Unimolecular Elimination of Phenyl Chloroformate and p‐Tolyl Chloroformate in the Gas Phase. International Journal of Chemical Kinetics, 47(12), 749-758. Available at: [Link]

-

Johnson, R. L., & Stimson, V. R. (1976). The Thermal Decomposition of Ethyl Chloroformate. Australian Journal of Chemistry, 29(6), 1389-1392. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pentyl Chloroformate in Organic Synthesis: A Chemist's Perspective. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20. National Academies Press (US). Available at: [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 14). 3.1: Transferring and Weighing Methods. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

Sources

- 1. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. p-Tolyl chloroformate | 937-62-2 | AAA93762 | Biosynth [biosynth.com]

An In-depth Technical Guide to the Solubility of p-Tolyl Chloroformate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of p-tolyl chloroformate, a crucial reagent in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering a framework for its effective use and handling in various organic media.

Introduction to p-Tolyl Chloroformate: A Versatile Synthetic Building Block

p-Tolyl chloroformate (CAS No. 937-62-2), also known as 4-methylphenyl chloroformate, is a reactive organic compound widely utilized in the synthesis of carbonates, carbamates, and other important molecular scaffolds.[1][2][3] Its utility stems from the electrophilic nature of the chloroformate moiety, which readily reacts with nucleophiles. A clear understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, ensuring homogeneity, and facilitating purification processes. This guide will explore the solubility profile of p-tolyl chloroformate, underpinned by its physicochemical properties and reactivity.

Physicochemical Properties and Inferred Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. For p-tolyl chloroformate, its aromatic ring and methyl group contribute to its nonpolar character, while the chloroformate group introduces polarity.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₂ | [1][4] |

| Molecular Weight | 170.59 g/mol | [1][4] |

| Appearance | Clear, colorless liquid | [1][3] |

| Density | 1.188 g/mL at 25 °C | [1][2] |

| Boiling Point | 99.5 °C at 20 mmHg | [1][2] |

| Flash Point | 86 °C (closed cup) | [3] |

| Storage Temperature | 2-8°C | [3] |

Based on the principle of "like dissolves like," we can infer the following solubility trends for p-tolyl chloroformate:

-

High Solubility: Expected in aprotic polar solvents such as tetrahydrofuran (THF), ethyl acetate, acetone, and acetonitrile, as well as in nonpolar aromatic solvents like toluene and benzene. Chlorinated solvents like dichloromethane and chloroform are also likely to be excellent solvents.

-

Moderate Solubility: Anticipated in less polar ethers like diethyl ether and in hydrocarbon solvents such as hexanes and cyclohexane.

-

Low Solubility & Reactivity: Protic solvents, including alcohols (e.g., methanol, ethanol) and water, are generally not recommended. p-Tolyl chloroformate is susceptible to solvolysis in the presence of nucleophilic hydroxyl groups, leading to the formation of carbonates and hydrochloric acid.[5] Similarly, its reaction with dimethylformamide has been reported.[2][3]

Experimental Determination of Solubility: A Self-Validating Protocol

Given the reactive nature of p-tolyl chloroformate, a carefully designed experimental protocol is essential for accurate and safe solubility determination. The following method is based on the isothermal shake-flask method, a gold standard for equilibrium solubility measurements.[6]

Safety Precautions

p-Tolyl chloroformate is toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[1][4] All manipulations should be performed in a certified fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[3]

Materials and Reagents

-

p-Tolyl chloroformate (≥97% purity)

-

Anhydrous organic solvents of interest (e.g., acetonitrile, dichloromethane, toluene, hexane)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Glass vials with PTFE-lined screw caps

-

Calibrated positive displacement micropipettes

-

Thermostatted shaker bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of p-tolyl chloroformate solubility.

Caption: Workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Vials: To a series of glass vials, add an excess amount of p-tolyl chloroformate to ensure that a solid phase remains at equilibrium.

-

Solvent Addition: Accurately dispense a known volume of the desired anhydrous organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatted shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved p-tolyl chloroformate.

-

Phase Separation: Remove the vials from the shaker bath and allow them to stand undisturbed for a short period. Centrifuge the vials to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a clean syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any suspended microparticles.

-

Quenching and Dilution: Immediately quench a known volume of the filtered saturated solution by adding it to a larger known volume of a suitable solvent mixture containing a quenching agent (e.g., a small amount of an amine in the HPLC mobile phase) to prevent degradation before analysis. This also serves as a dilution step.

-

HPLC Analysis: Analyze the quenched and diluted samples by HPLC. A pre-established calibration curve of p-tolyl chloroformate in the same solvent system will be used for quantification.

-

Data Interpretation: Calculate the concentration of p-tolyl chloroformate in the original saturated solution, taking into account the dilution factor. The resulting value represents the solubility at the specified temperature.

Implications for Drug Development and Organic Synthesis

A thorough understanding of p-tolyl chloroformate's solubility is crucial for:

-

Reaction Optimization: Selecting an appropriate solvent can significantly impact reaction rates, yields, and purity by ensuring all reactants are in the same phase.

-

Process Safety: Using a solvent in which the compound is highly soluble can minimize the risk of accumulation of unreacted material, which could lead to uncontrolled reactions.

-

Purification Strategies: Knowledge of solubility is essential for developing effective crystallization and chromatographic purification methods.

-

Formulation Development: In the context of drug development, understanding the solubility of intermediates is critical for process scale-up and the development of robust manufacturing processes.

Conclusion

References

-

p-Tolyl chloroformate | CAS 937-62-2 | Chemical-Suppliers. (n.d.). Retrieved from [Link]

-

p-Tolyl chloroformate | C8H7ClO2 | CID 70304. (n.d.). PubChem. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

p-Tolyl chloroformate SDS. (n.d.). Fisher Scientific UK. Retrieved from [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Retrieved from [Link]

-

Evaluation of Electronic Effects in the Solvolyses of p-Methylphenyl and p-Chlorophenyl Chlorothionoformate Esters. (2014). International Journal of Molecular Sciences, 15(9), 16440–16457. [Link]

Sources

- 1. p-Tolyl chloroformate | CAS 937-62-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. P-TOLYL CHLOROFORMATE CAS#: 937-62-2 [chemicalbook.com]

- 3. p-Tolyl chloroformate 97 937-62-2 [sigmaaldrich.com]

- 4. p-Tolyl chloroformate | C8H7ClO2 | CID 70304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Evaluation of Electronic Effects in the Solvolyses of p-Methylphenyl and p-Chlorophenyl Chlorothionoformate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to p-Tolyl Chloroformate: Properties, Reactivity, and Synthetic Applications

Abstract

p-Tolyl chloroformate, also known as 4-methylphenyl chloroformate, is a highly versatile and reactive aryl chloroformate reagent. Its utility in modern organic synthesis is primarily centered on its function as an efficient precursor for the introduction of the p-tolyloxycarbonyl (Toc) group, a valuable protecting group for amines, and for the derivatization of various nucleophiles. This guide provides an in-depth exploration of the core physical and chemical properties of p-tolyl chloroformate, discusses its reactivity profile with key nucleophiles, and presents practical, field-proven experimental protocols for its application. The narrative is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical insights required for its effective and safe utilization in the laboratory.

Compound Identification and Core Characteristics

p-Tolyl chloroformate is a clear, colorless liquid at room temperature.[1][2] Its structural and identifying information are fundamental to its role in synthesis. The presence of the electron-donating methyl group on the phenyl ring subtly modulates the reactivity of the chloroformate moiety compared to unsubstituted phenyl chloroformate.

-

Chemical Structure:

Physical and Spectroscopic Properties

A comprehensive understanding of the physical properties of a reagent is critical for experimental design, purification, and safe handling. The data presented below has been consolidated from multiple authoritative sources to ensure accuracy.

| Property | Value | Source(s) |

| Appearance | Clear colorless liquid | [1][2][8] |

| Boiling Point | 99.5 °C at 20 mmHg | [1][3][9][10] |

| Density | 1.188 g/mL at 25 °C | [1][3][9][10] |

| Refractive Index (n20/D) | 1.5099 | [3][5][9][10] |

| Flash Point | 86 °C (186.8 °F) - closed cup | [3][4][5][11] |

| Storage Temperature | 2-8 °C, under inert gas, moisture-sensitive | [3][8][11][12] |

Chemical Properties and Reactivity Profile

The synthetic utility of p-tolyl chloroformate is derived from the high electrophilicity of its carbonyl carbon, which is bonded to a good leaving group (chloride) and a p-tolyloxy group. This structure renders it highly susceptible to nucleophilic acyl substitution.[13]

General Reactivity with Nucleophiles

The primary reaction pathway for p-tolyl chloroformate involves the attack of a nucleophile (Nu:) on the carbonyl carbon, followed by the elimination of the chloride ion. This mechanism is foundational to its use in synthesis. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.

Caption: General reaction of p-Tolyl Chloroformate with a nucleophile.

Hydrolysis

p-Tolyl chloroformate is sensitive to moisture and will hydrolyze upon contact with water.[8] This is a critical consideration for its storage and handling. The hydrolysis reaction proceeds via nucleophilic attack by water, ultimately decomposing to p-cresol, carbon dioxide, and hydrochloric acid. This reactivity underscores the necessity of using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) during reactions.[14]

Reaction with Alcohols: Carbonate Synthesis

Alcohols react with p-tolyl chloroformate in the presence of a base to form mixed carbonates. This reaction provides a straightforward method for linking a p-tolyloxycarbonyl moiety to an alcohol.

Reaction with Amines: Carbamate Synthesis and Amine Protection

The most prominent application of p-tolyl chloroformate is its reaction with primary and secondary amines to form stable p-tolyloxycarbonyl (Toc) protected amines, which are carbamates.[15] This reaction is highly efficient and serves as a cornerstone for peptide synthesis and other multistep syntheses where temporary protection of an amine functional group is required. The Toc group is valued for its stability under various conditions and can be removed when needed.

Experimental Protocols: A Self-Validating System

The following protocol for the protection of an amine is presented as a self-validating system. The causality behind each step is explained to ensure reproducibility and success.

Protocol: Synthesis of a p-Tolyloxycarbonyl (Toc) Protected Amine

This workflow details the reaction of a generic primary amine (R-NH₂) with p-tolyl chloroformate.

Caption: Step-by-step workflow for the synthesis of a Toc-protected amine.

Detailed Methodology:

-

System Preparation (Trustworthiness Pillar): All glassware must be oven- or flame-dried prior to use to eliminate residual moisture. The reaction should be assembled under a positive pressure of an inert gas like nitrogen or argon.

-

Reagent Dosing: A primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents) are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or ethyl acetate).

-

Controlled Addition (Expertise Pillar): The solution is cooled to 0 °C using an ice-water bath. This is a critical step to manage the exothermicity of the acylation reaction and prevent potential side reactions. p-Tolyl chloroformate (1.1 equivalents) is then added dropwise via a syringe. The slight excess of the chloroformate ensures complete consumption of the starting amine.

-

Reaction Progression: The reaction is allowed to slowly warm to room temperature and stirred for a period of 2-16 hours. The progress is monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine spot.

-

Workup and Isolation: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated and washed sequentially with a mild acid (e.g., 1M HCl) to remove the base, followed by saturated sodium bicarbonate solution to remove any unreacted chloroformate and p-cresol, and finally with brine.

-

Final Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be purified by flash column chromatography or recrystallization.

Safety, Handling, and Storage

p-Tolyl chloroformate is a hazardous substance that requires careful handling in a controlled laboratory environment.[16]

| Hazard Category | Description | GHS Statements | Source(s) |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | H301, H311, H331 | [3][7][11] |

| Corrosivity | Causes severe skin burns and eye damage. | H314 | [3][4][7] |

| Signal Word | Danger | - | [3] |

Handling Precautions (Authoritative Grounding):

-

Always handle p-tolyl chloroformate inside a certified chemical fume hood.[17]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[3]

-

Avoid inhalation of vapors.[16] Ensure the work area is well-ventilated.[17][18]

-

Keep away from moisture, heat, and incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[18]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[17]

-

Recommended storage is at 2-8 °C under an inert atmosphere.[3][11][12]

-

Store locked up and away from incompatible substances.[17]

Conclusion

p-Tolyl chloroformate is a powerful reagent for the synthetic chemist, offering a reliable method for the introduction of the p-tolyloxycarbonyl group. Its well-defined reactivity, when coupled with a thorough understanding of its physical properties and stringent adherence to safety protocols, enables its effective use in complex synthetic pathways. The methodologies described herein are based on established chemical principles and are designed to be self-validating, providing researchers with the confidence to successfully and safely incorporate this versatile compound into their work.

References

-

Title: p-Tolyl chloroformate Source: Chemical-Suppliers.com URL: [Link]

-

Title: p-Tolyl chloroformate | C8H7ClO2 Source: PubChem - NIH URL: [Link]

-

Title: p-Tolyl chloroformate (97%) Source: Amerigo Scientific URL: [Link]

-

Title: p-Tolyl chloroformate, 97% | 328758-5G Source: Scientific Laboratory Supplies URL: [Link]

-

Title: p-Tolyl chloroformate SDS Source: SDS Manager URL: [Link]

-

Title: P-TOLYL CHLOROFORMATE CAS#: 937-62-2 Source: ChemWhat URL: [Link]

-

Title: Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone Source: ResearchGate URL: [Link]

-

Title: Pentyl chloroformate Source: PubChem - NIH URL: [Link]

-

Title: Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters Source: MDPI URL: [Link]

-

Title: Chloroformate – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: Chloroformate esters and related compounds Source: ResearchGate URL: [Link]

Sources

- 1. p-Tolyl chloroformate | CAS 937-62-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. p-Tolyl chloroformate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. p-Tolyl chloroformate 97 937-62-2 [sigmaaldrich.com]

- 4. p-Tolyl chloroformate, 97% | Fisher Scientific [fishersci.ca]

- 5. Page loading... [guidechem.com]

- 6. scbt.com [scbt.com]

- 7. p-Tolyl chloroformate | C8H7ClO2 | CID 70304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemwhat.com [chemwhat.com]

- 9. P-TOLYL CHLOROFORMATE CAS#: 937-62-2 [m.chemicalbook.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. p-Tolyl chloroformate | 937-62-2 | AAA93762 | Biosynth [biosynth.com]

- 12. p-Tolyl chloroformate (97%) - Amerigo Scientific [amerigoscientific.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. echemi.com [echemi.com]

- 18. synquestlabs.com [synquestlabs.com]

understanding the reaction mechanism of p-Tolyl chloroformate

An In-Depth Technical Guide to the Reaction Mechanisms of p-Tolyl Chloroformate

Abstract

p-Tolyl chloroformate (PTCF) is a pivotal reagent in modern organic synthesis, valued for its ability to act as an efficient acylating agent for a variety of nucleophiles. Its reactivity, centered on the electrophilic carbonyl carbon, allows for the facile construction of carbamates, carbonates, and other essential functional groups. This technical guide provides an in-depth exploration of the reaction mechanisms governing the reactivity of p-tolyl chloroformate. We will dissect the predominant nucleophilic acyl substitution pathways, including the stepwise addition-elimination (Aₙ + Dₙ) mechanism and the competing unimolecular ionization (Sₙ1-like) pathway, particularly under solvolytic conditions. By synthesizing kinetic data, solvent effect studies, and practical experimental considerations, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive mechanistic understanding to optimize synthetic strategies and control reaction outcomes.

Introduction to p-Tolyl Chloroformate: A Profile

p-Tolyl chloroformate, also known as 4-methylphenyl chloroformate, is an aryl chloroformate characterized by a chloroformyl group attached to a p-cresol moiety. This structure imparts a well-defined reactivity profile, making it a staple in pharmaceutical and materials science for introducing the p-tolyloxycarbonyl group.

Physicochemical Properties

The physical and chemical properties of p-tolyl chloroformate are critical for its handling, storage, and application in synthesis. It is a moisture-sensitive liquid that must be handled under inert conditions to prevent hydrolysis.[1][2]

| Property | Value | Source(s) |

| CAS Number | 937-62-2 | [3] |

| Molecular Formula | C₈H₇ClO₂ | [4][5] |

| Molecular Weight | 170.59 g/mol | [3] |

| Appearance | Clear, colorless liquid | [1][2] |

| Boiling Point | 99.5 °C at 20 mmHg | [1] |

| Density | 1.188 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.5099 | [1] |

| Storage Conditions | 2-8°C, under inert gas | [1][4] |

Synthesis and Safety Considerations

The industrial synthesis of p-tolyl chloroformate, like other chloroformates, traditionally involves the reaction of the corresponding alcohol (p-cresol) with phosgene (COCl₂).[6][7]

Reaction: CH₃C₆H₄OH + COCl₂ → CH₃C₆H₄OC(O)Cl + HCl